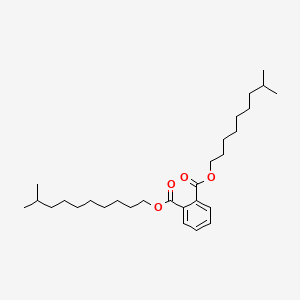

Isodecyl isoundecyl phthalate

Description

Properties

CAS No. |

94979-22-3 |

|---|---|

Molecular Formula |

C29H48O4 |

Molecular Weight |

460.7 g/mol |

IUPAC Name |

1-O-(9-methyldecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C29H48O4/c1-24(2)18-12-8-5-6-10-16-22-32-28(30)26-20-14-15-21-27(26)29(31)33-23-17-11-7-9-13-19-25(3)4/h14-15,20-21,24-25H,5-13,16-19,22-23H2,1-4H3 |

InChI Key |

JDIWRCVIEKCANJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |

Origin of Product |

United States |

Environmental Occurrence and Distribution of Isodecyl Isoundecyl Phthalate

Detection and Quantification Across Environmental Compartments

Scientific investigations have confirmed the presence of DIDP in atmospheric, aquatic, and terrestrial environments. Its physicochemical properties—low water solubility and low volatility—govern its partitioning and persistence in these different media greenfacts.org.

While phthalate (B1215562) esters are generally considered ubiquitous in the atmosphere, DIDP's presence is primarily associated with particulate matter rather than the gaseous phase due to its low volatility greenfacts.orgepa.govunivarsolutions.com. Inhalation exposure to DIDP is therefore mainly through airborne particles greenfacts.org. The compound can be gradually released from consumer products into indoor environments, where it settles on surfaces and accumulates in dust ca.gov.

Once in the atmosphere, vapor-phase DIDP is subject to degradation by photochemically-produced hydroxyl radicals, with an estimated half-life of approximately 15 hours nih.gov. Particulate-phase DIDP is removed from the atmosphere through wet and dry deposition, subsequently entering terrestrial and aquatic systems nih.gov. While specific atmospheric concentration data for DIDP is limited, studies on general phthalate levels in indoor office air have shown total concentrations (in both gas and particulate phases) ranging from 4.4 to 39.8 μg/m³ nih.gov.

Table 1: Estimated Environmental Half-Life of Diisodecyl Phthalate (DIDP)

Due to its hydrophobic nature and low water solubility, DIDP released into aquatic systems tends to partition from the water column to sediment greenfacts.orgepa.gov. Modeling predicts that over 93% of DIDP in water will ultimately reside in sediments epa.gov. Its presence has been documented in various aquatic environments. A survey of coastal areas in Japan, for instance, detected DIDP in 44% of 370 sediment samples, with an average concentration of 0.08 ppm nih.gov. Similarly, studies in industrialized bays in Korea found DIDP in all surface sediment samples, indicating a clear link to industrial activity epa.gov. The concentration of phthalates in these sediments tended to decrease with distance from the industrial sources epa.gov.

Wastewater treatment plants are a significant conduit for phthalates entering the environment nih.gov. DIDP is expected to be substantially removed from wastewater, primarily through strong sorption to sewage sludge during the treatment process epa.gov.

The primary pathways for DIDP contamination in terrestrial systems are through atmospheric deposition and the agricultural application of biosolids (treated sewage sludge) epa.gov. The compound's properties cause it to bind strongly to soil particles, limiting its mobility greenfacts.org. Research on fields amended with sewage sludge has shown that heavy application can lead to the accumulation of phthalates nih.gov. Because persistent organic pollutants like phthalate esters have a high affinity for the organic matter in sludge, biosolids can be a source of these compounds to agricultural lands cabidigitallibrary.org. The estimated half-life of DIDP in soil is 300 days greenfacts.org.

Anthropogenic Sources and Release Mechanisms

The occurrence of DIDP in the environment is a direct result of human activity, stemming from its production and extensive use as a plasticizer.

DIDP may be released into the environment during its manufacturing process and subsequent industrial use regulations.gov. These releases can occur through various waste streams, including emissions to the air and discharges to water systems. Regulations in the United States for the Synthetic Organic Chemical Manufacturing Industry (SOCMI) cover facilities that produce DIDP, aiming to limit emissions of volatile organic compounds from equipment leaks nih.gov. Monitoring of sediments in industrialized areas has shown that industrial activities are a major contributor of phthalates to the local environment epa.gov.

A major source of environmental DIDP is the diffuse release from the vast array of products in which it is used. Since DIDP is an additive and not part of the polymer backbone, it can leach out of the plastic matrix over time greenfacts.orgca.gov. This process occurs throughout the service life of a product and continues after disposal.

DIDP is used in numerous flexible PVC products, including wire and cable insulation, automotive interiors, roofing membranes, flooring, and tarpaulins univarsolutions.comca.govhaz-map.com. It is also found in non-PVC applications such as paints, adhesives, and sealants greenfacts.orgnih.gov. The gradual release, or leaching, of DIDP from these materials contaminates indoor and outdoor environments ca.gov. Environmental factors like photoaging from UV radiation can accelerate the rate at which phthalates leach from PVC microplastics d-nb.info. This leaching is a very long-term process, with studies on other phthalates suggesting desorption half-lives from PVC microplastics can exceed 500 years, establishing these materials as a long-term source of phthalate pollution nih.gov.

Table 2: Common Polymer Applications of Diisodecyl Phthalate (DIDP)

Contributions from Waste Disposal Sites (Landfills)

The disposal of consumer products containing Isodecyl isoundecyl phthalate, also known as di(isodecyl) phthalate (DIDP), is a significant pathway for its introduction into the environment. Landfills, as repositories of municipal solid waste, are considered a major source of phthalates in the environment. While specific concentration data for this compound in landfill leachate is limited in publicly available scientific literature, its presence is anticipated due to its use in a wide array of plastic products that ultimately end up in landfills.

The United States Environmental Protection Agency (EPA) suggests that small concentrations of DIDP are likely to be present in landfill leachate. epa.gov The persistence of this compound in landfill environments is expected to be high, primarily due to the limited potential for anaerobic biodegradation, which is the main degradation process in the deeper, oxygen-deprived layers of a landfill. epa.gov

Studies on other phthalates, such as di(2-ethylhexyl) phthalate (DEHP), which is often the most prevalent phthalate detected, provide context for the potential concentrations of this compound in landfill leachate. For instance, in studies of municipal landfills in central Poland, DEHP was detected at concentrations up to 73.9 μg/L. plos.org Another study in the same region found DEHP concentrations in raw leachate ranging from below the limit of quantification to 38.6 µg/l. mendelnet.cz The presence and concentration of phthalates in leachate can be influenced by factors such as the age of the landfill, the composition of the waste, and climatic conditions like precipitation. mendelnet.cz For example, one study noted that the highest DEHP concentrations were detected during the driest season. mendelnet.cz

While direct measurements for this compound are not widely reported, the consistent detection of other high-molecular-weight phthalates in landfill leachates strongly suggests that landfills are a notable source of this compound to the surrounding environment.

Table 1: Concentrations of Selected Phthalates in Municipal Landfill Leachate (Central Poland)

| Phthalate | Concentration Range (μg/L) | Notes |

| Di(2-ethylhexyl) phthalate (DEHP) | Predominant phthalate detected. plos.org | |

| Diethyl phthalate (DEP) | 0.61 - 4.72 | Detected in several landfill samples. plos.org |

| Dimethyl phthalate (DMP) | 1.08 - 1.98 | Detected in at least one landfill. plos.org |

| Di-n-butyl phthalate (DBP) | <0.6 - 1.32 | Found in multiple landfill leachates. plos.org |

| Di-isobutylphthalate (DIBP) | Detected | Specific concentration ranges not consistently provided. plos.orgmendelnet.cz |

LOQ: Limit of Quantification. Data for this table is based on studies of various phthalates and is provided for context due to the limited availability of specific data for this compound.

Temporal and Spatial Trends in Environmental Presence

The assessment of temporal and spatial trends of this compound in the environment is challenged by a lack of long-term monitoring data specifically for this compound. However, trends can be inferred from studies on phthalates as a group and from human biomonitoring data, which reflects environmental exposure.

Temporal Trends:

Studies analyzing human exposure to phthalates have shown shifts in the prevalence of different types of phthalates over time, which can be linked to changes in their use in consumer products and regulatory actions. For instance, human biomonitoring studies in the United States have suggested a potential increase in exposure to higher-molecular-weight phthalates like DIDP and its alternatives, following restrictions on the use of other phthalates like DEHP. This indicates a possible increasing trend of this compound in the environment, corresponding to its use as a replacement plasticizer.

Spatial Trends:

The spatial distribution of phthalates in the environment is generally widespread, with higher concentrations often found in more industrialized and populated areas. Studies have shown a relatively uniform distribution of phthalates within urban environments, being detected in various matrices including runoff water, surface water, and wastewater.

A study on the spatial distribution of various phthalate esters in the Jiulong River estuary in Southeast China found that the distribution was influenced by riverine runoff, seasons, hydrodynamic conditions, and human activities. nih.gov While this study identified diisononyl phthalate (DINP), a related high-molecular-weight phthalate, it did not specifically report on this compound. Another study investigating phthalates in sludges from 46 wastewater treatment plants across 22 Chinese provinces found that the geographical distribution of these compounds was similar to that in indoor dust, suggesting common sources.

In general, the environmental presence of this compound is expected to be higher in and around urban and industrial centers due to greater sources from manufacturing, use, and disposal of products containing this plasticizer. Its transport in the environment is influenced by its physical and chemical properties, such as its low water solubility and high affinity for organic matter, which would lead to its accumulation in soil and sediments.

Environmental Fate and Transport Dynamics of Isodecyl Isoundecyl Phthalate

Abiotic Transformation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For Isodecyl isoundecyl phthalate (B1215562), this primarily includes reactions with water (hydrolysis) and light-induced reactions (photolysis), particularly in the atmosphere.

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a significant abiotic process for phthalate esters, involving the cleavage of the ester bonds in the presence of water to form the corresponding alcohol and phthalic acid. The rate of this reaction is highly dependent on pH.

The degradation of phthalates in the environment can occur through hydrolysis, a process where water reacts with the ester functional groups. calstate.edu For high molecular weight phthalates like diisodecyl phthalate (DIDP), this process is generally slow under neutral environmental conditions. The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond and the formation of monoisodecyl phthalate and isodecyl alcohol. This can be followed by a second hydrolysis step to yield phthalic acid and another molecule of isodecyl alcohol.

The rate of hydrolysis is significantly influenced by pH. A base-catalyzed second-order hydrolysis rate constant for DIDP has been estimated at 0.064 L/mole-sec. nih.gov This corresponds to estimated half-lives of 3.4 years at a neutral pH of 7 and 130 days at a more alkaline pH of 8, indicating that hydrolysis becomes a more relevant degradation pathway in alkaline conditions. nih.gov

Table 1: Estimated Hydrolytic Degradation Kinetics of Diisodecyl Phthalate

| Parameter | Value | Condition |

| Second-Order Rate Constant | 0.064 L/mole-sec | Base-catalyzed |

| Estimated Half-Life | 3.4 years | pH 7 |

| Estimated Half-Life | 130 days | pH 8 |

Photolytic Processes and Atmospheric Reactivity (e.g., Hydroxyl Radical Reactions)

In the atmosphere, Isodecyl isoundecyl phthalate is subject to degradation by photolytic processes, primarily through reactions with photochemically-produced hydroxyl radicals (•OH). Direct photolysis, the breakdown of a molecule by direct absorption of light, is also possible as DIDP contains chromophores that absorb light at wavelengths greater than 290 nm, which is within the solar spectrum reaching the Earth's surface. nih.gov

The most significant atmospheric degradation pathway is the vapor-phase reaction with hydroxyl radicals. researchgate.net These highly reactive radicals can initiate the oxidation of the phthalate molecule. The reaction can proceed through two main channels: hydroxyl radical addition to the aromatic ring and hydrogen atom abstraction from the alkyl chains. researchgate.net

The rate constant for the reaction between diisodecyl phthalate vapor and hydroxyl radicals has been estimated to be 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This rate constant leads to a calculated atmospheric half-life of approximately 15 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals per cm³. nih.gov This relatively short half-life suggests that this compound that partitions to the atmosphere will be degraded rapidly and is unlikely to undergo long-range atmospheric transport.

Table 2: Atmospheric Reactivity Data for Diisodecyl Phthalate

| Parameter | Value | Condition |

| Vapor-Phase Reaction Rate Constant with •OH | 2.6 x 10⁻¹¹ cm³/molecule-sec | 25°C |

| Estimated Atmospheric Half-Life | ~15 hours | Assumes •OH concentration of 5x10⁵ radicals/cm³ |

Other Relevant Abiotic Degradation Routes

While hydrolysis and atmospheric photooxidation are the primary abiotic degradation pathways, other processes can contribute under specific environmental or engineered conditions. In advanced oxidation processes (AOPs) used for water treatment, phthalates can be degraded by other reactive species like sulfate (B86663) radicals (SO₄•⁻) and chlorine radicals (Cl•). researchgate.net However, the relevance of these reactions in typical natural environments is limited. In anaerobic environments such as deep landfill layers, abiotic degradation is still possible, with hydrolysis being the dominant process. researchgate.net

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is a crucial process for the environmental degradation of phthalate esters and is generally considered the dominant loss process in soil and water. researchgate.net This involves the breakdown of the compound by microorganisms.

Aerobic Biodegradation Processes

Under aerobic conditions (in the presence of oxygen), microorganisms can effectively metabolize this compound. The degradation rate of phthalate acid esters (PAEs) by microbial communities is generally inversely related to the length of their alkyl side chains; longer chains tend to degrade more slowly. nih.gov

The general aerobic pathway for phthalate ester degradation begins with the enzymatic hydrolysis of the ester bonds by esterases or lipases. nih.gov This initial step cleaves the ester linkages, releasing the alcohol side chains and forming monoisodecyl phthalate, which is subsequently hydrolyzed to phthalic acid. nih.govnih.gov The resulting phthalic acid is then further metabolized by dioxygenase enzymes, which hydroxylate the aromatic ring. This leads to ring cleavage and subsequent metabolism into central carbon pathway intermediates, such as those found in the Krebs cycle. nih.gov

Microbial Communities Involved in this compound Metabolism

Specific microbial strains have been identified that are capable of degrading high molecular weight phthalates. Research has shown that the bacterium Bacillus sp. SB-007 can efficiently degrade diisodecyl phthalate (DIDP). nih.gov

In a laboratory setting, Bacillus sp. SB-007 was found to rapidly transform DIDP under optimal conditions (pH 7.0, 30°C). nih.gov The degradation proceeds through the formation of monoisodecyl phthalate and then phthalic acid, which are subsequently degraded further. nih.gov This demonstrates the potential of specific bacterial communities to effectively remove this compound from contaminated environments. The specific rate of degradation was found to be dependent on the concentration of DIDP, with a maximum rate observed at 4.87 mg of DIDP per liter per hour. nih.gov

Primary and Secondary Biodegradation Pathways

The biodegradation of this compound (DIDP), a high molecular weight phthalate ester, proceeds through a series of metabolic steps, initiating with primary degradation and followed by secondary degradation pathways. The initial and primary step in the aerobic biodegradation of DIDP is the enzymatic hydrolysis of one of the two ester bonds. This reaction cleaves one of the isodecyl alcohol chains, resulting in the formation of monoisodecyl phthalate (MiDP) and isodecyl alcohol. This monoester, MiDP, is more water-soluble and thus more bioavailable than the parent diester, which generally allows for a more rapid subsequent degradation.

Following the initial hydrolysis, further degradation of MiDP occurs, leading to the formation of phthalic acid. This step involves the cleavage of the second ester linkage. Phthalic acid is a common intermediate in the degradation pathway of many phthalate esters.

Secondary biodegradation pathways for DIDP involve the oxidation of the branched isodecyl alkyl chains. These oxidative transformations can occur on the monoester (MiDP) or potentially on the parent diester, leading to a variety of oxidized metabolites before the cleavage of the ester bond. Toxicokinetic studies in rats have identified several key secondary metabolites in urine following exposure to DIDP. These include:

Mono-hydroxy-isodecyl-phthalate (MHiDP): Formed by the hydroxylation of the isodecyl chain.

Mono-oxo-isodecyl-phthalate (MOiDP): Results from the further oxidation of the hydroxyl group to a keto group.

Mono-carboxy-isononyl-phthalate (MCiNP): This is a major metabolite, indicating that ω- and β-oxidation of the alkyl chain are significant degradation pathways. The formation of a carboxyl group on the alkyl chain significantly increases the water solubility of the metabolite, facilitating its excretion. In fact, MCiNP is often the most abundant urinary metabolite detected.

The general aerobic biodegradation pathway can be summarized as the transformation of the parent DIDP to its monoester, MiDP, and subsequently to phthalic acid, with parallel or subsequent oxidative modifications of the alkyl side chain.

Ultimate Mineralization Pathways

Ultimate mineralization represents the complete breakdown of an organic compound into inorganic end products, such as carbon dioxide (CO₂), water (H₂O), and mineral salts, by microbial action. For this compound, the ultimate mineralization follows the primary and secondary biodegradation steps that lead to the formation of the central intermediate, phthalic acid.

Once phthalic acid is formed, its aromatic ring is susceptible to further microbial attack. Under aerobic conditions, microorganisms utilize dioxygenase enzymes to hydroxylate the aromatic ring. This leads to the formation of dihydroxylated intermediates, a common strategy in the aerobic degradation of aromatic compounds. These intermediates then undergo ring cleavage, breaking open the aromatic structure to form aliphatic dicarboxylic acids. These aliphatic intermediates are then further metabolized through common cellular metabolic pathways, such as the Krebs cycle, to ultimately yield carbon dioxide and water.

The extent of ultimate mineralization can be quantified in laboratory studies by measuring the amount of CO₂ evolved over time. Standardized tests, such as the OECD 301 B (CO₂ Evolution Test), are designed for this purpose. In these tests, the amount of CO₂ produced from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced, based on the carbon content of the molecule. A substance is considered readily biodegradable if it achieves a certain percentage of its theoretical CO₂ production (typically 60%) within a specified timeframe. The ultimate biodegradation pathway ensures the complete removal of the organic carbon from the environment, converting it into inorganic forms.

Anaerobic Biodegradation Processes

In environments devoid of oxygen, such as in deeper sediments, flooded soils, and anaerobic digesters, the biodegradation of this compound follows different biochemical routes compared to aerobic pathways. While the initial hydrolysis of the ester bonds to form monoisodecyl phthalate and subsequently phthalic acid can still occur, the degradation of the aromatic phthalic acid core proceeds via anaerobic mechanisms.

The anaerobic degradation of phthalate isomers has been shown to be possible, although it can be a slow process, often characterized by long lag phases before degradation commences. This suggests that the specific microbial consortia capable of carrying out this process may be less abundant or require a period of acclimation.

A key difference in the anaerobic pathway is the initial activation of the phthalic acid molecule. Instead of using oxygenases, anaerobic bacteria employ a different strategy. Phthalic acid is first converted to its thioester derivative, phthaloyl-CoA. This activation step is crucial for the subsequent enzymatic reactions. The phthaloyl-CoA is then decarboxylated by the enzyme phthaloyl-CoA decarboxylase, which removes one of the carboxyl groups and yields benzoyl-CoA. Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. From benzoyl-CoA, the aromatic ring is reduced and then cleaved, leading to the formation of aliphatic compounds that can be further metabolized by fermentative or methanogenic microbial communities.

Under methanogenic conditions, the complete anaerobic degradation of phthalates is a syntrophic process, involving the cooperation of several different types of microorganisms. This includes fermentative bacteria that break down the phthalate to intermediates like acetate (B1210297), hydrogen (H₂), and CO₂, followed by aceticlastic methanogens that convert acetate to methane (B114726) (CH₄) and CO₂, and hydrogenotrophic methanogens that use H₂ to reduce CO₂ to CH₄. Thus, the ultimate end products of anaerobic mineralization of DIDP are typically methane and carbon dioxide.

Enzymatic Systems and Biochemical Transformations in Microorganisms

The microbial degradation of this compound is mediated by a series of specific enzymatic systems. The key biochemical transformations involve hydrolysis of the ester linkages and the subsequent catabolism of the aromatic ring and alkyl side chains.

Dioxygenases: Under aerobic conditions, the degradation of the phthalic acid intermediate is initiated by dioxygenase enzymes. These are typically multi-component enzyme systems that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This is followed by the action of a dehydrogenase, which re-aromatizes the ring to form a dihydroxylated intermediate, such as protocatechuate (3,4-dihydroxybenzoic acid). Protocatechuate is then a substrate for other ring-cleavage dioxygenases that break open the aromatic ring, facilitating its entry into central metabolic pathways.

Anaerobic Enzymes: In anaerobic biodegradation, the key enzyme for the degradation of the phthalate ring is phthaloyl-CoA decarboxylase . This enzyme is part of the UbiD family of decarboxylases and is highly sensitive to oxygen. It catalyzes the non-oxidative decarboxylation of phthaloyl-CoA to benzoyl-CoA. The subsequent degradation of benzoyl-CoA involves a set of enzymes that reduce and cleave the aromatic ring without the involvement of oxygen.

Monooxygenases and Dehydrogenases (Side-Chain Oxidation): The secondary biodegradation pathways involving the modification of the isodecyl side chains are carried out by other enzymatic systems. Monooxygenases (e.g., cytochrome P450-type enzymes) are often responsible for the initial hydroxylation of the alkyl chain. The resulting alcohol groups can then be further oxidized to ketones and carboxylic acids by dehydrogenases .

Inter-Media Partitioning and Transport Phenomena

Sorption to Solid Phases (Soil, Sediment, Suspended Particles)

This compound is a compound with low water solubility and a high octanol-water partition coefficient, which indicates a strong tendency to partition from the aqueous phase onto solid matrices in the environment. This process, known as sorption, significantly influences its environmental transport, bioavailability, and persistence. The primary solid phases to which DIDP sorbs are soil, sediment, and suspended particulate matter in water bodies.

The extent of sorption is commonly quantified by the soil-water or sediment-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase to its concentration in the aqueous phase at equilibrium. For organic compounds like DIDP, sorption is predominantly to the organic carbon fraction of the solid matrix. Therefore, the partition coefficient is often normalized to the organic carbon content of the solid, yielding the organic carbon-normalized partition coefficient (Koc).

| Parameter | Value | Reference |

|---|---|---|

| Log Koc | 5.46 | |

| Koc (L/kg) | 2.86 x 105 |

Experimental studies have determined the Koc for DIDP, with an average value reported to be 2.86 x 10⁵ L/kg . This high Koc value confirms that DIDP will be strongly adsorbed to soil and sediment. As a result of this strong sorption:

Reduced Mobility: The movement of DIDP through soil and its transport in surface waters will be significantly retarded. It is less likely to leach into groundwater.

Persistence: Sorption to sediments can lead to the accumulation of DIDP in these compartments, creating a long-term reservoir of the compound. In sediments, it may be protected from degradation, increasing its environmental persistence.

Bioavailability: Strong sorption generally reduces the bioavailability of DIDP to aquatic and soil organisms, as only the dissolved fraction is readily available for uptake.

It is important to note that experimental conditions, such as the concentration of solids, can influence the measured Koc values for highly hydrophobic compounds like DIDP .

Volatilization from Aqueous and Terrestrial Surfaces

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is governed by its Henry's Law constant, while volatilization from soil is influenced by its vapor pressure and its sorption to soil particles.

This compound is characterized by a very low vapor pressure, which suggests a low tendency to volatilize from dry surfaces. However, its high hydrophobicity means that its partitioning between air and water must also be considered. The Henry's Law constant (H) provides a measure of this partitioning.

| Parameter | Value | Reference |

|---|---|---|

| Vapor Pressure | 5.28 x 10-7 mmHg at 25°C | nih.gov |

| Henry's Law Constant | 1.1 x 10-6 atm·m³/mol (estimated) | nih.gov |

The estimated Henry's Law constant for DIDP is 1.1 x 10⁻⁶ atm·m³/mol nih.gov. This value indicates that DIDP is expected to volatilize from water surfaces nih.gov. The rate of volatilization will depend on environmental factors such as water depth, flow rate, and wind speed. Based on this Henry's Law constant, the volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is estimated to be approximately 27 days nih.gov.

For volatilization from soil surfaces, the process is more complex. While the low vapor pressure of DIDP limits its direct evaporation, its strong sorption to soil organic matter further reduces its potential for volatilization. The chemical adsorbed to soil particles is not available for volatilization. Therefore, volatilization from moist soil surfaces is expected to be a slow transport process for DIDP.

Atmospheric Deposition and Long-Range Transport Potential

This compound, as a member of the broader diisodecyl phthalate (DIDP) category, is subject to atmospheric processes that influence its environmental distribution. When released into the atmosphere, DIDP is expected to partition between the vapor and particulate phases. The vapor-phase components are susceptible to degradation by photochemically-produced hydroxyl radicals epa.gov. This reaction is relatively rapid, with an estimated atmospheric half-life of approximately 0.32 days to 15 hours epa.gov.

Due to its physical and chemical properties, DIDP has a strong affinity for adsorption to particulate matter when released into the air. This particulate-phase DIDP is then removed from the atmosphere through wet and dry deposition processes. Wet deposition involves the removal of the compound by precipitation (rain or snow), while dry deposition is the settling of dust and other particles.

A critical aspect of the environmental fate of this compound is its potential for long-range transport. However, robust evidence from multiple high-quality studies indicates that DIDP is not expected to be subject to long-range transport epa.gov. The combination of its rapid degradation in the atmosphere and its tendency to adsorb to particles that are then deposited contributes to its limited potential for traveling long distances from its source. A Swedish screening study also concluded that long-range atmospheric transport of iso-phthalates, including DIDP, does not appear to be of major importance diva-portal.org.

Table 1: Atmospheric Fate Properties of Diisodecyl Phthalate (DIDP)

Plant Uptake and Translocation in Agro-ecosystems

The potential for this compound to be taken up by plants and translocated within them is a key consideration for its fate in agro-ecosystems and for potential entry into the food chain. Phthalates can enter plant tissues from contaminated soil and water through their root systems, or from atmospheric deposition onto aerial parts ms-editions.clpjoes.com.

Specific research on the uptake and translocation of this compound in agricultural plants is limited. However, some studies on DIDP provide insights. Laboratory experiments testing the effects of DIDP on plants in soil with concentrations ranging from 1,500 to 10,000 mg/kg dry weight observed no adverse effects. Similarly, experiments with DIDP in the air did not reveal any effects on plants, although these studies were noted to have experimental shortcomings.

To understand the potential behavior of this compound, it is useful to consider findings for other high-molecular-weight phthalates, such as di(2-ethylhexyl) phthalate (DEHP), which has been more extensively studied. The lipophilicity of phthalates, indicated by their octanol-water partition coefficient (Kow), plays a significant role in their uptake and translocation. Generally, phthalates with higher molecular weights are more hydrophobic and tend to bioaccumulate more.

Studies on other phthalates have shown that uptake by roots and subsequent translocation to shoots and leaves can occur, although the extent of this process varies depending on the specific phthalate and plant species nih.govnih.gov. For instance, in studies with DEHP, it has been observed that the compound can be taken up by various plants, but its translocation from roots to other plant parts is often limited nih.gov. The metabolism of phthalates within plant tissues is also an important factor, as they can be transformed into their monoester metabolites nih.gov.

Given the limited specific data for this compound, the following table presents findings for other phthalates to illustrate the general principles of plant uptake and translocation. It is important to note that these values are for different compounds and may not be directly representative of this compound.

Table 2: Plant Uptake and Translocation Factors for Selected Phthalates in Different Plant Species

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diisodecyl phthalate (DIDP) |

| Di(2-ethylhexyl) phthalate (DEHP) |

Metabolic Pathways and Metabolite Characterization of Isodecyl Isoundecyl Phthalate

Elucidation of Primary Metabolic Products (Monoesters)

The initial and obligatory step in the metabolism of Di-isodecyl phthalate (B1215562) is the hydrolysis of one of its two ester linkages. researchgate.net This reaction is catalyzed by nonspecific enzymes such as lipases and esterases present in the intestine and other tissues, cleaving the parent diester into its corresponding hydrolytic monoester, monoisodecyl phthalate (MiDP), and an isodecyl alcohol molecule. researchgate.net

While the formation of MiDP is the primary metabolic reaction, it is generally considered a minor metabolite found in excretions. nih.gov In studies conducted on rats, MiDP was detected in urine but at significantly lower concentrations than its subsequent oxidative products. nih.gov Furthermore, in studies of human urine samples, MiDP was often not detected at all, suggesting that it is rapidly and extensively transformed into secondary metabolites. nih.govnih.gov This rapid conversion underscores why the hydrolytic monoester is not considered a reliable biomarker for assessing human exposure to DIDP. nih.govnih.gov

Characterization of Oxidative Metabolites (e.g., Hydroxylated, Carboxylated, Oxo-Isomers)

Following the initial hydrolysis to monoisodecyl phthalate (MiDP), the alkyl side chain of the monoester undergoes extensive oxidative metabolism. nih.govjst.go.jp This second phase of biotransformation generates a variety of secondary metabolites that are more water-soluble and easier to excrete. nih.gov The primary oxidative metabolites identified in both animal and human studies include hydroxylated, carboxylated, and oxo-isomers. nih.govnih.govnih.gov

Key oxidative metabolites that have been characterized include:

Mono(hydroxy-isodecyl) phthalate (MHiDP) : Formed by the hydroxylation of the isodecyl chain. nih.govnih.gov

Mono(oxo-isodecyl) phthalate (MOiDP) : A ketone-containing metabolite resulting from the oxidation of a hydroxyl group. nih.govnih.gov

Mono(carboxy-isononyl) phthalate (MCiNP) : This is a major metabolite where the terminal methyl group of the isodecyl chain has been oxidized to a carboxylic acid. nih.govnih.gov In rat studies, MCiNP was identified as the most abundant urinary metabolite. nih.gov

In addition to these major products, further degradation of the alkyl chain can occur, leading to the formation of shorter-chain carboxylated metabolites. Metabolites such as mono(carboxy-isoheptyl) phthalate, mono(carboxy-isohexyl) phthalate, and mono(carboxy-isopentyl) phthalate have also been tentatively identified in rat urine. nih.gov The high prevalence and concentration of these oxidative metabolites, particularly MCiNP, MHiDP, and MOiDP, make them far more sensitive and reliable biomarkers for monitoring human exposure to DIDP compared to the primary monoester MiDP. nih.govnih.gov

| Metabolite Name | Abbreviation | Type of Oxidation | Significance |

|---|---|---|---|

| Mono(hydroxy-isodecyl) phthalate | MHiDP | Hydroxylation | Key secondary metabolite found in human and rat urine. nih.govnih.govnih.gov |

| Mono(oxo-isodecyl) phthalate | MOiDP | Oxidation (Ketone formation) | Key secondary metabolite found in human and rat urine. nih.govnih.govnih.gov |

| Mono(carboxy-isononyl) phthalate | MCiNP | Carboxylation (Omega-oxidation) | Identified as the most abundant urinary metabolite in rats. nih.gov |

| Other Carboxylated Metabolites | N/A | Carboxylation and chain shortening | Includes carboxy-isoheptyl, -isohexyl, and -isopentyl forms. nih.gov |

Conjugation Reactions and Excretion Metabolites

The final phase of Di-isodecyl phthalate metabolism involves conjugation reactions, which further increase the water solubility of the metabolites and facilitate their elimination from the body, primarily through urine. nih.govresearchgate.net The most common conjugation reaction for phthalate metabolites is glucuronidation, where glucuronic acid is attached to the metabolite. nih.govresearchgate.net

Both the primary monoester (MiDP) and the secondary oxidative metabolites (MHiDP, MOiDP) can undergo glucuronidation. nih.gov However, the extent of conjugation can vary between different metabolites. For example, studies have shown that mono(oxo-isodecyl) phthalate (MOiDP) is predominantly excreted as its glucuronide conjugate. nih.gov In contrast, mono(carboxy-isononyl) phthalate (MCiNP) is largely excreted in its free, unconjugated form. nih.gov Significant quantities of the conjugated forms of DIDP metabolites have been found in plasma, urine, and feces, indicating this is a major pathway for elimination. nih.govspringermedizin.de

Mechanistic Insights into Biotransformation Pathways

The biotransformation of Di-isodecyl phthalate follows a well-defined, multi-phase detoxification pathway typical for high-molecular-weight phthalates. nih.govjst.go.jp

Phase I - Hydrolysis : The process begins with the hydrolysis of the parent diester to its monoester, monoisodecyl phthalate (MiDP). This reaction is catalyzed by carboxylesterases and lipases in the gastrointestinal tract and other tissues. researchgate.net For high-molecular-weight phthalates like DIDP, this initial step is followed by extensive secondary metabolism. nih.gov

Phase I - Oxidation : The alkyl side chain of MiDP is the primary target for further Phase I oxidative reactions, which are largely mediated by the cytochrome P450 (CYP) monooxygenase system. researchgate.netnih.gov These enzymes catalyze hydroxylation at various positions on the alkyl chain, leading to metabolites like MHiDP. nih.gov Subsequent oxidation of these hydroxylated intermediates by dehydrogenases can form keto-metabolites such as MOiDP. nih.gov The formation of carboxylated metabolites like MCiNP occurs via omega (ω) and omega-1 (ω-1) oxidation of the terminal methyl groups of the alkyl chain. nih.gov

Phase II - Conjugation : The hydroxyl and carboxyl groups introduced during Phase I metabolism serve as sites for Phase II conjugation reactions. nih.gov The primary conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), which attaches a glucuronic acid moiety to the metabolite. researchgate.net This step significantly increases the hydrophilicity of the metabolites, preparing them for efficient renal and fecal excretion. nih.govnih.gov

| Metabolic Phase | Reaction Type | Key Enzymes | Products |

|---|---|---|---|

| Phase I | Hydrolysis | Lipases, Esterases | Monoisodecyl phthalate (MiDP). researchgate.net |

| Phase I | Oxidation | Cytochrome P450 (CYP) Monooxygenases | MHiDP, MOiDP, MCiNP. nih.govresearchgate.net |

| Phase II | Conjugation | UDP-glucuronosyltransferases (UGTs) | Glucuronidated conjugates of metabolites. nih.govresearchgate.net |

Advanced Analytical Methodologies for Isodecyl Isoundecyl Phthalate and Its Metabolites

Sample Preparation Strategies for Complex Matrices (Environmental, Biological)

Effective sample preparation is paramount for the accurate analysis of DIUP and its metabolites. This critical step involves the extraction of the target analytes from the sample matrix, followed by cleanup and pre-concentration to remove interfering substances and enhance detection sensitivity.

Extraction Techniques (e.g., Liquid-Liquid, Solid-Phase, Microextraction Variants)

The selection of an appropriate extraction technique is contingent on the sample type (e.g., water, soil, urine, blood) and the physicochemical properties of DIUP and its metabolites.

Liquid-Liquid Extraction (LLE): A conventional and widely used method, LLE partitions the analytes between the aqueous sample and an immiscible organic solvent, such as n-hexane. While robust, LLE is often labor-intensive and requires large volumes of organic solvents nih.gov. For the analysis of phthalates in non-alcoholic beverages, a combination of methanol (B129727) and n-hexane has been utilized, followed by vigorous shaking to ensure efficient extraction nih.gov.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE, offering reduced solvent consumption and the potential for automation thermofisher.com. For the analysis of phthalate (B1215562) metabolites in urine, SPE is a common sample cleanup technique rsc.org. Online SPE systems coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the rapid and sensitive determination of a range of phthalate metabolites in urine, requiring as little as 50-100 µL of sample uq.edu.au.

Microextraction Variants: These techniques have gained popularity due to their minimal solvent usage and high enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a large surface area for efficient extraction mdpi.com.

Packed-Fiber Solid-Phase Extraction (PFSPE): This technique utilizes micro-columns packed with nanofibers to rapidly clean up and pre-concentrate analytes from small sample volumes nih.gov.

Matrix Cleanup and Pre-concentration Methods

Following extraction, cleanup steps are often necessary to remove co-extracted matrix components that can interfere with the analysis. For complex samples like medical infusion sets, a solvent extraction with polymer dissolution approach has been employed nih.gov. Pre-concentration is typically achieved by evaporating the solvent under a gentle stream of nitrogen or using a rotary evaporator nih.gov. For automated systems, online SPE serves as both a cleanup and pre-concentration step uq.edu.au.

Chromatographic Separation Techniques

Due to the isomeric complexity of DIUP, high-resolution chromatographic separation is essential for accurate quantification and identification.

Gas Chromatography (GC) and Multidimensional GC

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of semi-volatile compounds like phthalates mdpi.com. However, the analysis of high-molecular-weight branched phthalates such as di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), which are structurally similar to DIUP, results in an unresolved cluster of peaks chromatographyonline.com.

For the GC-MS analysis of DIDP in consumer products, a common approach involves dissolving the sample in tetrahydrofuran, precipitating the polymer with hexane, filtering, and then diluting with cyclohexane (B81311) before injection gcms.cz. A typical GC column used for this separation is a 30 m x 0.25 mm, 0.25-µm df DB-5MS or equivalent chromatographyonline.comoregonstate.edu. The oven temperature program is crucial for separating the isomers and typically involves a ramp from a low initial temperature (e.g., 50°C) up to a high final temperature (e.g., 320°C) chromatographyonline.com.

While multidimensional GC (GCxGC) offers superior resolving power for complex mixtures, its specific application to isodecyl isoundecyl phthalate is not extensively documented in the readily available literature. However, its utility for separating other complex isomeric mixtures suggests it would be a powerful tool for DIUP analysis.

Liquid Chromatography (HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful techniques for the analysis of phthalate metabolites and can also be used for the parent compounds, particularly for resolving isomeric mixtures that are challenging for GC oup.com.

A study on the toxicokinetics of di-isodecyl phthalate (DIDP) and its metabolites utilized a UHPLC-electrospray ionization-tandem mass spectrometer (UHPLC-ESI-MS/MS) method for their simultaneous quantification in biological samples. While specific column and mobile phase details for DIUP are not provided, methods for other high-molecular-weight phthalates often employ reversed-phase columns (e.g., C18) with gradient elution using mobile phases consisting of acetonitrile (B52724) and water with additives like formic acid to enhance ionization thermofisher.comnih.gov. An online SPE-LC-MS/MS method for 14 phthalate metabolites, including mono-isodecyl phthalate, demonstrates the power of this approach for high-throughput analysis uq.edu.au.

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry is the detector of choice for the analysis of DIUP and its metabolites due to its high sensitivity and selectivity.

In GC-MS analysis using electron ionization (EI), phthalates with saturated alkyl side chains typically produce a characteristic and often most abundant ion at m/z 149, corresponding to the phthalic anhydride (B1165640) ion chromatographyonline.com. However, for high-molecular-weight branched isomers like DIDP, the quantitation ions are of very low relative intensity, making trace detection challenging gcms.cz. For DIDP, the precursor ion selected for MS/MS analysis is often m/z 307 nih.gov. The analysis is frequently performed in selected ion monitoring (SIM) mode to enhance sensitivity by monitoring specific ions oregonstate.eduresearchgate.net.

For the analysis of phthalate metabolites by LC-MS/MS, negative electrospray ionization is commonly used uq.edu.au. The metabolites are typically monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by tracking specific precursor ion to product ion transitions.

The table below summarizes the precursor and product ions for some metabolites of the closely related di-isodecyl phthalate, which are expected to be analogous for this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mono-isodecyl phthalate (MiDP) | 305.2 | 134.1 |

| Mono-hydroxy-isodecyl-phthalate (MHiDP) | 321.2 | 121.1 |

| Mono-oxo-isodecyl-phthalate (MOiDP) | 319.2 | 134.1 |

| Mono-carboxy-isononyl-phthalate (MCiNP) | 335.2 | 121.1 |

Data adapted from a study on di-isodecyl phthalate toxicokinetics and is illustrative for this compound metabolites.

The structural elucidation of unknown metabolites often relies on high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition, followed by tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can be pieced together to propose a chemical structure. Untargeted metabolomics approaches using HRMS are also powerful tools for discovering novel metabolites of phthalates nih.gov.

Tandem Mass Spectrometry (MS/MS) and Multiple Reaction Monitoring (MRM)

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC), is a powerful tool for the analysis of phthalates, including this compound. This technique offers high sensitivity and selectivity, which is crucial for detecting trace levels of these compounds in complex matrices. A common mode of operation for quantitative analysis is Multiple Reaction Monitoring (MRM). sciex.com

In an LC-MS/MS system using MRM, the first mass spectrometer (Q1) is set to isolate a specific precursor ion, which is the ionized molecule of the target analyte (e.g., the protonated molecule [M+H]⁺ of a phthalate). This isolated ion is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is then set to monitor for specific, characteristic fragment ions, known as product ions. This process of monitoring a specific precursor-to-product ion transition is highly selective and significantly reduces background noise, thereby enhancing detection sensitivity. sciex.com For instance, a study on the toxicokinetics of di-isodecyl phthalate (DiDP) and its major metabolites utilized ultrahigh-performance liquid chromatography-electrospray ionization-tandem mass spectrometer (UHPLC-ESI-MS/MS) for simultaneous quantification in biological samples. nih.govresearchgate.net

The selection of precursor and product ions is a critical step in method development. For many phthalates, common fragment ions include the protonated phthalic acid (m/z 167) and phthalic anhydride (m/z 149). sciex.com The unique combination of precursor and product ions for each specific phthalate and its metabolites allows for their simultaneous detection and quantification.

| Analytical Technique | Mode | Key Advantage | Application Example |

| LC-MS/MS | MRM | High sensitivity and selectivity | Quantification of DiDP and its metabolites (MiDP, MHiDP, MCiNP, MOiDP) in plasma, urine, and feces. nih.govspringermedizin.de |

| UPLC-ESI-MS/MS | MRM | Fast and sensitive detection | Analysis of 22 phthalates with a run time of 10 minutes. sciex.com |

One of the challenges in phthalate analysis is the presence of "ghost peaks" that can appear during gradient liquid chromatography elution, often stemming from contamination in the mobile phase. rsc.org Methodologies using isocratic elution have been proposed to circumvent this issue, providing a simpler and faster method with detection limits in the low ng/mL range without requiring sample pre-concentration. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Unknown Metabolite Identification

While tandem mass spectrometry with MRM is excellent for quantifying known target analytes, High-Resolution Mass Spectrometry (HRMS) is invaluable for the identification of unknown metabolites. semanticscholar.org Phthalates undergo extensive metabolism in the body, and identifying the resulting metabolites is crucial for understanding their toxicokinetics and for discovering relevant biomarkers of exposure. nih.govnih.gov

HRMS instruments provide ion measurements with high resolution and accurate mass, typically with a mass deviation of less than 5 ppm. nih.gov This precision allows for the determination of the elemental composition of both the parent metabolite ions and their fragments. semanticscholar.orgnih.gov This capability is a significant advantage when trying to elucidate the structures of previously uncharacterized metabolites from complex biological samples. The development of HRMS with improved accuracy and stability has greatly enhanced the quality and productivity of metabolite identification processes. semanticscholar.org

Isotope Dilution Mass Spectrometry for Quantitative Analysis

For the most accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. This technique is particularly useful for overcoming matrix effects—the suppression or enhancement of ionization that can occur due to co-eluting compounds from the sample matrix.

In this approach, a known quantity of a stable isotope-labeled internal standard of the analyte (e.g., deuterium-labeled di-isodecyl phthalate) is added to the sample prior to extraction and analysis. nih.gov Because the isotope-labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument distinguishes between the native analyte and the heavier isotope-labeled standard based on their mass difference. The concentration of the native analyte is then calculated from the ratio of the signal from the native analyte to the signal from the isotope-labeled standard. A study developing a higher-order reference method for 11 phthalates, including di-isodecyl phthalate, in polyvinyl chloride (PVC) utilized isotope dilution-gas chromatography/mass spectrometry (GC-MS). nih.gov This method demonstrated exceptional selectivity, accuracy, and reproducibility, making it suitable for ensuring compliance with regulatory thresholds. nih.gov

| Parameter | Finding | Reference |

| Technique | Isotope dilution-gas chromatography/mass spectrometry (GC-MS) | nih.gov |

| Application | Accurate determination of di-isodecyl phthalate in PVC | nih.gov |

| Key Advantage | High-order metrological quality, overcoming matrix effects | nih.gov |

| Performance | Repeatability (≤ 2.17 %), Reproducibility (≤ 2.16 %) | nih.gov |

Methodological Challenges and Contamination Control in Analysis

A significant and persistent challenge in the analysis of phthalates, including this compound, is their ubiquitous presence in the environment, which leads to a high risk of sample contamination. epa.govmdpi.com Phthalates are used in a vast array of common laboratory products, including plastics, solvents, and tubing, which can introduce background levels of these compounds into samples and reagents. bezpecnostpotravin.cz

Contamination can occur at any stage of the analytical process, from sample collection and storage to extraction and analysis. epa.gov Therefore, rigorous contamination control measures are essential for obtaining accurate and reliable data. This includes the exhaustive cleanup of reagents and glassware. epa.gov All materials used in the analysis must be routinely checked for phthalate contamination by running laboratory reagent blanks. epa.gov

To minimize background contamination, some laboratories have adopted special designs, such as avoiding the use of PVC for flooring or other construction materials. bezpecnostpotravin.cz The complexity of food and environmental matrices can also cause interferences that are co-extracted with the target analytes, further complicating analysis. epa.govmdpi.com Therefore, robust sample cleanup procedures are often necessary to remove these interfering substances before instrumental analysis. epa.gov

Computational and Theoretical Studies on Isodecyl Isoundecyl Phthalate Behavior

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based features of a chemical with its biological activity or environmental properties. For phthalates, these models are instrumental in predicting environmental parameters without extensive laboratory testing nih.gov.

Research findings indicate that for phthalate (B1215562) esters (PEs), key physicochemical properties like the octanol-water partition coefficient (log K_ow_) are strong predictors of environmental behavior nih.gov. QSAR models for low-molecular-weight PEs (log K_ow_ < 6) show that aquatic toxicity is often dependent on log K_ow_ nih.gov. However, for high-molecular-weight (HMW) phthalates like isodecyl isoundecyl phthalate (log K_ow_ > 6), acute and chronic toxicity to aquatic organisms is generally not observed. This is attributed to their low water solubility and limited bioconcentration potential, which prevents internal concentrations from reaching levels that would cause adverse effects nih.gov.

| Environmental Parameter | Key Molecular Descriptor | Modeling Approach | Relevance for this compound | Reference |

|---|---|---|---|---|

| Aquatic Toxicity | Octanol-Water Partition Coefficient (log K_ow_) | log K_ow_ dependent QSAR | Low toxicity predicted due to high log K_ow_ (>6) and low water solubility. | nih.gov |

| Bioconcentration | Octanol-Water Partition Coefficient (K_ow_) | QSPR | High hydrophobicity suggests potential for bioaccumulation, but limited bioavailability may counteract this. | researchgate.netresearchgate.net |

| Degradation Half-Life | Molecular Structure (e.g., ester bonds, alkyl chain branching) | QSPR for Biodegradation/Photolysis | Model predictions are crucial but can have high uncertainty, significantly impacting persistence assessments. | nih.gov |

| Cellular Toxicity (e.g., IC50) | Steric and Hydrophobic Fields | 3D-QSAR (CoMFA/CoMSIA) | The large, hydrophobic isodecyl and isoundecyl groups are predicted to be key drivers of molecular interactions and potential toxicity. | mdpi.com |

Molecular Simulation and Docking Studies of Phthalate-Interacting Enzymes

Molecular simulation and docking are powerful computational techniques used to study the interaction between a ligand, such as a phthalate, and a biological macromolecule, typically an enzyme. These studies provide atomic-level insights into how phthalates might be degraded by microbial enzymes or how they could potentially inhibit key metabolic enzymes.

For phthalate degradation, molecular docking studies have been crucial in elucidating the catalytic mechanisms of phthalate hydrolases and esterases researchgate.netnih.gov. These simulations model how the phthalate molecule fits into the active site of the enzyme. For instance, studies on enzymes from various bacteria have identified the specific catalytic triad (B1167595) (e.g., Ser-His-Asp) and other key amino acid residues responsible for binding and hydrolyzing the ester bonds of phthalates nih.govresearchgate.net. Docking simulations reveal that hydrophobic interactions and hydrogen bonding are primary forces governing the binding of the phthalate's alkyl chains and phthalic acid core within the enzyme's binding pocket researchgate.netnih.gov. While specific studies on this compound are limited, research on similar long-chain phthalates like di(2-ethylhexyl) phthalate (DEHP) shows that the size and branching of the alkyl chains can cause steric hindrance, preventing some enzymes from effectively hydrolyzing the compound researchgate.net.

In silico docking has also been used to screen for the potential of phthalates to inhibit crucial enzyme pathways. One study investigated the interaction of various phthalates, including diisodecyl phthalate (DIDP), with enzymes in the glucocorticoid biosynthesis pathway researchgate.net. The results showed that HMW phthalates like DIDP could fit into the binding cleft of enzymes such as CYP11A1, forming hydrogen bonds and hydrophobic interactions, suggesting a potential to inhibit their function researchgate.net. These computational screening methods are vital for prioritizing chemicals for further toxicological testing.

| Enzyme Type | Specific Enzyme Example | Phthalate Studied | Key Finding from Docking Simulation | Reference |

|---|---|---|---|---|

| Degradative | Family IV Esterase (Poc14) | DEHP | Steric hindrance from long, branched chains prevents effective binding and hydrolysis. | researchgate.net |

| Degradative | PAE-hydrolyzing esterase (Hyd) | Dibutyl phthalate (DBP) | Identified key residues Thr¹⁹⁰ and Ser¹⁹¹ in the binding cavity, crucial for catalysis. | researchgate.net |

| Metabolic | CYP11A1 (Glucocorticoid Biosynthesis) | Diisodecyl phthalate (DIDP) | DIDP interacts with the binding cleft via H-bonds, indicating inhibitory potential. | researchgate.net |

| Metabolic | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Phthalate Monoesters | Identified hydrogen bonding with H323 as a key interaction for receptor activation. | bu.edu |

Predictive Modeling of Environmental Fate and Transport

Predicting the environmental fate and transport of a chemical involves understanding how it moves and persists in different environmental compartments such as air, water, soil, and sediment pnnl.gov. For this compound, predictive models like the U.S. Environmental Protection Agency's (EPA) EPI Suite™ are used to estimate its behavior epa.gov. These models integrate the chemical's physicochemical properties (often derived from QSPR) into mass balance equations to simulate its distribution in the environment mdpi.com.

The environmental fate of high-molecular-weight phthalates is governed by their strong hydrophobicity and low vapor pressure researchgate.netresearchgate.net. Modeling for the closely related Diisodecyl Phthalate (DIDP) suggests the following behavior:

Air: Due to low volatility, it is not expected to be a major component of the atmosphere. However, it can adsorb to airborne particulate matter and undergo long-range transport researchgate.net.

Water: Its very low water solubility means it will predominantly partition from the water column to suspended solids and sediment epa.gov.

Soil and Sediment: this compound is expected to be the primary environmental sink. It will exhibit strong adsorption to organic matter in soil and sediment, leading to low mobility and high persistence in these compartments epa.gov.

Development of Mechanistic Degradation Models

Mechanistic models aim to simulate the specific chemical and biological reactions that lead to the breakdown of a compound. For this compound, these models focus on biodegradation and, to a lesser extent, abiotic processes like photolysis and hydrolysis researchgate.netethz.ch.

Biodegradation: The primary degradation pathway for phthalates is biological, initiated by microorganisms researchgate.net. Mechanistic models for phthalate biodegradation typically follow a two-step process:

Ester Hydrolysis: The diester is hydrolyzed by esterase or hydrolase enzymes into its corresponding monoester (e.g., monoisodecyl phthalate) and alcohol (e.g., isodecanol) epa.govnih.gov. This is generally the rate-limiting step, especially for HMW phthalates.

Phthalic Acid Degradation: The monoester is further hydrolyzed to phthalic acid. Phthalic acid is then attacked by dioxygenase enzymes, leading to the opening of the aromatic ring and subsequent mineralization into carbon dioxide and water through central metabolic pathways ethz.chresearchgate.netnih.gov.

Bacillus sp. has been shown to degrade DIDP, transforming it into monoisodecyl phthalate and phthalic acid nih.gov. Mechanistic models incorporate the kinetics of these enzymatic reactions to predict degradation rates under various environmental conditions researchgate.net.

Hydrolysis: Abiotic hydrolysis of HMW phthalates is extremely slow, with estimated half-lives on the order of years to centuries, making it an insignificant removal process in most environments researchgate.netresearchgate.net.

Photolysis: Direct and indirect photolysis can occur, breaking the ester bonds to form the monoester and corresponding alcohol epa.gov. In photocatalytic systems (e.g., with TiO₂), degradation is much faster and can involve attacks on both the alkyl chain and the benzene (B151609) ring frontiersin.org. Mechanistic models of photodegradation identify potential byproducts and reaction pathways under light exposure frontiersin.org.

Theoretical Frameworks for Isomer-Specific Environmental Behavior

This compound is not a single compound but a complex mixture of branched isomers nih.govwikipedia.org. This isomer complexity is a critical factor in its environmental behavior, as different isomers can exhibit distinct properties and degradation rates nih.gov. Theoretical frameworks must account for this isomer specificity to accurately predict the mixture's fate.

The key structural feature that varies among isomers is the degree and position of branching on the C10 and C11 alkyl chains. This variation influences several key properties:

Hydrophobicity and Partitioning: The specific three-dimensional structure of an isomer can affect its partitioning behavior (K_ow_ and K_oc_), influencing its tendency to adsorb to soil and sediment.

Bioavailability: The physical shape of an isomer can impact its ability to cross biological membranes, affecting its uptake by microorganisms and its potential for bioaccumulation.

Susceptibility to Enzymatic Attack: The rate of biodegradation can be highly isomer-specific. Studies on other branched compounds like nonylphenols have shown that the degree of substitution at the alpha-carbon of the alkyl chain is a critical determinant of degradation rates nih.gov. Isomers with more branching near the ester linkage (i.e., greater steric hindrance) are often more resistant to enzymatic hydrolysis by esterases researchgate.netnih.gov.

Theoretical frameworks model this by treating the mixture as a collection of individual compounds, each with its own set of physicochemical properties and degradation rate constants. By understanding the structure-degradability relationship—for example, that isomers with less bulkiness are degraded more efficiently—models can predict how the composition of the phthalate mixture will change over time in the environment nih.gov. This process, known as "environmental weathering," can lead to the selective enrichment of more persistent, or "recalcitrant," isomers nih.gov.

Regulatory Science and Environmental Management Frameworks for Phthalate Esters

Global and National Regulatory Perspectives on Phthalate (B1215562) Categories

Globally, regulatory bodies often categorize phthalates to streamline assessment and management. A common approach is to group them by molecular weight, distinguishing between low-molecular-weight (LMW) and high-molecular-weight (HMW) phthalates. nih.gov Isodecyl isoundecyl phthalate falls into the HMW category, which generally includes phthalates with ester side-chains of five or more carbons. nih.gov This categorization is significant because toxicological properties can differ between these groups.

Different jurisdictions have adopted varied approaches to regulating HMW phthalates like this compound, which is often commercially represented as Di-isodecyl phthalate (DIDP). wikipedia.orgepa.gov

United States : The Environmental Protection Agency (EPA) evaluates phthalates under the Toxic Substances Control Act (TSCA). epa.gov Several HMW phthalates, including DIDP, have been subject to risk evaluations to determine if they present an unreasonable risk. epa.govfederalregister.gov The Consumer Product Safety Commission (CPSC) has also established restrictions on certain phthalates in children's toys and childcare articles. nih.govresearchgate.net California's Proposition 65 lists DIDP as a chemical known to cause reproductive harm, requiring businesses to provide warnings about potential exposure. ca.gov

European Union : The European Chemicals Agency (ECHA) manages phthalate regulation under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). nih.gov While some LMW phthalates are heavily restricted, the regulatory status of HMW phthalates has been subject to extensive review. researchgate.net For instance, ECHA's Risk Assessment Committee concluded that DIDP did not warrant classification for reprotoxic effects. wikipedia.org However, the EU has set a specific migration limit for the sum of DIDP and Diisononyl phthalate (DINP) from food contact materials. wikipedia.org

Canada : Health Canada manages chemical risks under the Chemicals Management Plan (CMP). regulations.gov Risk assessments have concluded a low risk of harm for HMW phthalates like DIDP in many applications, including toys. ulprospector.com

Australia : The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) has also evaluated HMW phthalates and, based on risk assessments, has not imposed restrictions on their use in toys. ulprospector.com

These varied global perspectives highlight the lack of universal harmonization in phthalate regulation, with some regions adopting more precautionary stances than others. researchgate.net

Table 1: Comparison of Regulatory Status for High-Molecular-Weight Phthalates (including this compound/DIDP)

| Jurisdiction | Regulatory Body | Key Regulations and Actions |

| United States | EPA, CPSC | Undergoes TSCA risk evaluations. epa.govfederalregister.gov Restricted in some children's products. nih.gov Listed under California's Proposition 65. ca.gov |

| European Union | ECHA | Regulated under REACH. nih.gov Specific migration limits for food contact materials. wikipedia.org Not classified for reprotoxic effects. wikipedia.org |

| Canada | Health Canada | Assessed under the Chemicals Management Plan; considered low risk in many applications. regulations.govulprospector.com |

| Australia | NICNAS | No restrictions on use in toys based on risk assessments. ulprospector.com |

Integration of Scientific Data into Environmental Risk Evaluation Processes

Environmental risk evaluation for phthalates is a data-intensive process that integrates multiple lines of scientific evidence to characterize potential hazards and exposures. acs.org For complex substances like this compound, this process relies on a weight-of-evidence approach. acs.org

Key components of the data integration process include:

Hazard Identification and Characterization : This step involves reviewing toxicological studies, primarily from laboratory animals, to identify potential adverse health effects. researchgate.net Regulatory agencies like the EPA and ECHA systematically review available literature and registrant-submitted data to establish dose-response relationships. acs.orgeuropa.eu

Exposure Assessment : This is a critical and often challenging component. nih.gov For phthalates, exposure can occur through multiple sources (e.g., consumer products, diet, indoor air) and routes (ingestion, inhalation, dermal contact). nih.govnih.gov Human biomonitoring, which measures phthalate metabolites in urine, provides an integrated measure of exposure from all sources and is a key dataset for refining exposure estimates. nih.govnih.gov

Risk Characterization : This final step integrates the hazard and exposure assessments to estimate the likelihood of adverse effects in human populations or the environment. researchgate.net This often involves comparing estimated human exposure levels with established safe limits, such as a Tolerable Daily Intake (TDI) or a Reference Dose (RfD). nih.gov

A significant development in phthalate risk assessment is the move towards cumulative risk assessment (CRA) . acs.orgewg.org This approach acknowledges that people are exposed to multiple phthalates simultaneously and that these chemicals may have additive effects, particularly those with a common mechanism of action. ewg.orgepa.gov Regulatory bodies are increasingly working to incorporate CRA methodologies to ensure that risk evaluations are more representative of real-world exposure scenarios. acs.orgepa.gov

Identification of Research Gaps in Regulatory Assessments

Despite extensive research, regulatory assessments for phthalates are often hindered by specific data gaps. Identifying these gaps is crucial for refining risk assessments and ensuring that regulations are based on the best available science. foodpackagingforum.org

Key research gaps include:

Comprehensive Exposure Data : While biomonitoring has improved exposure assessment, significant gaps remain. nih.gov There is a need for more data on the relative contributions of different sources and pathways to total exposure, especially for less-studied HMW phthalates and their alternatives. nih.gov

Effects of Mixtures : Humans are exposed to complex chemical mixtures, not just phthalates. openaccessgovernment.org There is a significant data gap regarding the combined effects of phthalates and other endocrine-disrupting chemicals. openaccessgovernment.orgfigshare.com Current single-substance or phthalate-only cumulative assessments may not fully capture the potential risk from these "real-world" cocktails. openaccessgovernment.org

Environmental Fate of Isomers : For isomeric mixtures like this compound, there is a lack of data on whether different isomers behave differently in the environment in terms of degradation, partitioning, and bioavailability. researchgate.net

Data on UVCB Substances : this compound is considered a UVCB substance (Substance of Unknown or Variable Composition, Complex Reaction Product or Biological Material). There is a general lack of comprehensive data for many UVCB substances, which poses a significant challenge for standard regulatory assessment procedures that were designed for single, well-defined chemicals. cefic-lri.org

The European Chemicals Agency (ECHA) has noted that a significant percentage of registration dossiers for chemicals, in general, have data gaps, requiring authorities to request further information from manufacturers to ensure safety. eeb.org

Table 2: Key Research Gaps in Phthalate Regulatory Assessment

| Research Area | Specific Data Gap | Implication for Risk Assessment |

| Exposure Science | Contribution of specific sources to total body burden. nih.gov | Uncertainty in exposure models and effectiveness of source-specific regulations. |

| Toxicology | Health effects of secondary metabolites and chemical mixtures. openaccessgovernment.orgfigshare.com | Potential underestimation of risk if additive or synergistic effects are not considered. |

| Environmental Science | Differential fate and transport of individual isomers. researchgate.net | Inaccurate environmental concentration predictions and persistence assessments. |

| UVCB Assessment | Complete characterization and constituent-specific data. cefic-lri.org | Difficulty in applying traditional risk assessment methods; reliance on whole-mixture testing. |

Challenges in Assessing Isomeric Mixtures for Environmental Management

Assessing isomeric mixtures like this compound presents unique scientific and regulatory challenges that are not encountered with single-constituent substances. cefic-lri.org These substances are a type of UVCB, and their complexity requires specialized approaches for environmental management.

Analytical Challenges : Characterizing and quantifying the individual isomers within a complex mixture is analytically difficult. Standard chromatographic methods may not be able to separate all isomers, leading to a single, broad peak representing the entire mixture. researchgate.netnih.gov This makes it difficult to track the environmental fate of individual components or to link specific isomers to toxicological effects. researchgate.net

Defining the "Substance" : From a regulatory standpoint, the substance being assessed is the mixture itself. However, the exact composition can vary between manufacturers and even between batches from the same manufacturer. cefic-lri.org This variability complicates the consistent application of regulatory standards and makes it difficult to compare data across different studies.

Environmental Fate and Persistence : The individual isomers within the mixture may have different physical-chemical properties, leading to different partitioning behaviors and degradation rates in the environment. researchgate.net For example, more branched isomers might be more or less biodegradable than linear ones. Assessing persistence based on the whole mixture can be misleading, as some components may degrade quickly while others persist. cefic-lri.org This makes a conclusive persistence, bioaccumulation, and toxicity (PBT) assessment for the entire UVCB substance challenging. cefic-lri.org

Regulatory frameworks like REACH acknowledge these difficulties and provide guidance for assessing UVCB substances, often relying on a combination of whole-substance testing and, where possible, data on representative constituents. cefic-lri.org However, the feasibility and proportionality of generating extensive data for every constituent of a complex mixture remain a significant hurdle for both industry and regulators. cefic-lri.org

Future Research Directions and Emerging Areas in Isodecyl Isoundecyl Phthalate Studies

Development of Innovative Remediation Technologies

Future research is increasingly aimed at developing and optimizing innovative technologies for the remediation of sites contaminated with high molecular weight phthalates like isodecyl isoundecyl phthalate (B1215562). These efforts are centered on enhancing efficiency, cost-effectiveness, and environmental sustainability.

Bioremediation stands out as a particularly promising field. This approach utilizes the metabolic capabilities of microorganisms to break down complex organic pollutants into less harmful substances. Research is focused on both in-situ techniques, where the contaminated site is treated in place, and ex-situ methods, which involve excavating the contaminated soil or water for treatment elsewhere. mdpi.comiastate.edu

Ex-situ Bioremediation: Studies have demonstrated the effectiveness of aerobic slurry-phase reactors for treating soil contaminated with plasticizer industry wastes, including DIDP. In one such study, a 100-kg soil sample was treated with indigenous and acclimated microorganisms, achieving an 80% removal of DIDP after 120 days. scielo.brscielo.brresearchgate.net Bioslurry reactors are noted for their high efficiency in degrading phthalates due to the controlled culturing conditions and nutrient availability. scite.ai

Composting: This is another viable ex-situ technology, with aerobic composting generally showing higher removal efficiencies and shorter treatment times compared to anaerobic methods. nih.gov